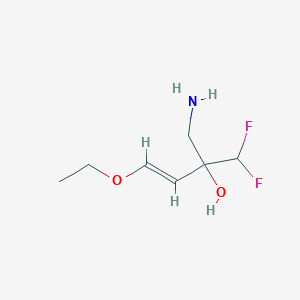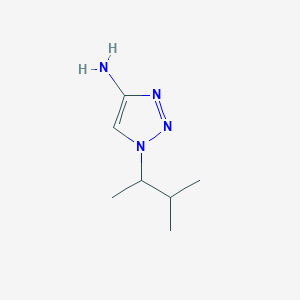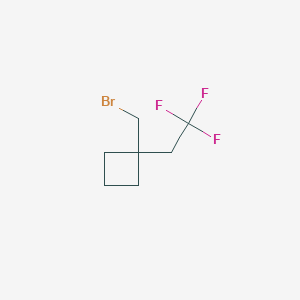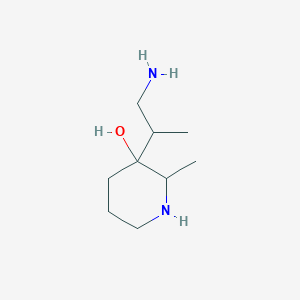
2-(Aminomethyl)-4-ethoxy-1,1-difluorobut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of both amino and difluoromethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol typically involves the introduction of the difluoromethyl group through difluoromethylation processes. These processes can be achieved using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity or enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to bind to specific sites on proteins or enzymes . This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-(trifluoromethyl)-4-ethoxybut-3-en-2-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Amino-2-(methyl)-4-ethoxybut-3-en-2-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
The presence of the difluoromethyl group in 1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol imparts unique properties, such as enhanced metabolic stability and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13F2NO2 |
|---|---|
Peso molecular |
181.18 g/mol |
Nombre IUPAC |
(E)-2-(aminomethyl)-4-ethoxy-1,1-difluorobut-3-en-2-ol |
InChI |
InChI=1S/C7H13F2NO2/c1-2-12-4-3-7(11,5-10)6(8)9/h3-4,6,11H,2,5,10H2,1H3/b4-3+ |
Clave InChI |
ROVOOSYTOHLQBT-ONEGZZNKSA-N |
SMILES isomérico |
CCO/C=C/C(CN)(C(F)F)O |
SMILES canónico |
CCOC=CC(CN)(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)



![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)






methanol](/img/structure/B13186406.png)

